molecular formula C16H17NO3S B2645861 {[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 1794983-79-1

{[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2645861
CAS No.: 1794983-79-1
M. Wt: 303.38
InChI Key: QTOOKLQDDOXFLL-UHFFFAOYSA-N
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Description

The compound {[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic molecule that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the 3-methylphenylmethylamine, which is then reacted with carbamoyl chloride to form the intermediate {[(3-METHYLPHENYL)METHYL]CARBAMOYL} . This intermediate is subsequently esterified with 5-methylthiophene-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

{[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with similar aromatic properties.

    4-Methoxyphenethylamine: A compound with a similar phenylmethyl structure.

Uniqueness

{[(3-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE: is unique due to its combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-4-3-5-13(8-11)9-17-15(18)10-20-16(19)14-7-6-12(2)21-14/h3-8H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOOKLQDDOXFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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